2-Propylvaleraldehyde
Overview
Description
2-Propylvaleraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Allylation Reactions : Heemal H. Dhanjee and Thomas G. Minehan (2010) discussed the use of 2-Propylvaleraldehyde in indium-mediated allylation of aldehydes, ketones, and sulfonimines. This process yields homoallylic alcohols and sulfonamines, which can be transformed into -hydroxy ketones and esters (Dhanjee & Minehan, 2010).
Phenylacetaldehyde Reductase Applications : Y. Makino et al. (2005) explored how phenylacetaldehyde reductase (PAR) can convert high concentrations of substrates to chiral alcohols in concentrated 2-propanol, offering potential industrial applications (Makino, Inoue, Dairi, & Itoh, 2005).
Stereoselective Oxidation : Cecilia Blikstad et al. (2013) demonstrated that re-engineered propanediol oxidoreductase can catalyze the stereoselective oxidation of aryl-substituted vicinal diols into chiral α-hydroxy aldehydes. This presents a promising route for various synthetic applications (Blikstad, Dahlström, Salminen, & Widersten, 2013).
Synthesis of Complex Organic Compounds : G. Rassu et al. (2000) highlighted the use of 2-silyloxy dienes derived from furan, pyrrole, and thiophene, as valuable platforms for creating aldol-type constructs. These dienes offer unlimited possibilities for introducing functional elements and chirality (Rassu, Zanardi, Battistini, & Casiraghi, 2000).
Efficient Visible Light-Driven Splitting of Alcohols : Zhigang Chai et al. (2016) described how Ni-modified CdS nanoparticles can efficiently split alcohols into hydrogen and carbonyl compounds under visible light, offering potential applications in hydrogen production and the chemical industry (Chai, Zeng, Li, Lu, Xiao, & Xu, 2016).
Mechanism of Action
Biochemical Pathways
It has been shown that acetals of 2-propylpentanal can be metabolically converted to valproic acid, an anticonvulsant . This suggests that 2-Propylpentanal may be involved in metabolic pathways related to the synthesis or breakdown of valproic acid .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the liver and kidneys .
Result of Action
As mentioned earlier, its acetals can be metabolically converted to valproic acid, which has known anticonvulsant effects .
Properties
IUPAC Name |
2-propylpentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHZKXBGXCLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171362 | |
Record name | 2-Propylvaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-59-5 | |
Record name | 2-Propylpentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18295-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylvaleraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylvaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylvaleraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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